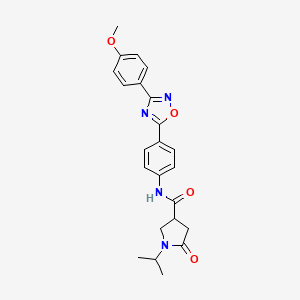
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is still being studied. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been suggested that this compound works by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has minimal toxicity and does not have any significant effects on normal cells. However, this compound has been shown to have significant effects on cancer cells and can inhibit their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, this compound has minimal toxicity and does not have any significant effects on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several potential future directions for the study of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to study the efficacy of this compound in vivo and understand its potential applications in the treatment of cancer and other diseases. Additionally, further research can be conducted to understand the mechanism of action of this compound and identify other potential targets for its use. Finally, efforts can be made to improve the solubility of this compound in water, which can make it easier to administer in lab experiments.
Conclusion:
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has significant potential in various fields of scientific research. This compound has been studied extensively for its potential applications in the treatment of cancer, neurodegenerative diseases, and bacterial infections. While the mechanism of action of this compound is still being studied, it has been shown to selectively target cancer cells and inhibit their growth and proliferation. With further research, this compound has the potential to be a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of o-toluidine and 2-bromoacetophenone in the presence of a base. This reaction results in the formation of 2-bromo-N-(o-tolyl)acetamide. The second step involves the reaction of 2-bromo-N-(o-tolyl)acetamide with 2-hydroxy-6-methylquinoline in the presence of a base to form 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases and bacterial infections.
Propriétés
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-22-18(13-16)14-19(24(29)27-22)15-28(23-10-6-3-7-17(23)2)25(30)20-8-4-5-9-21(20)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSHKRSRYCOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
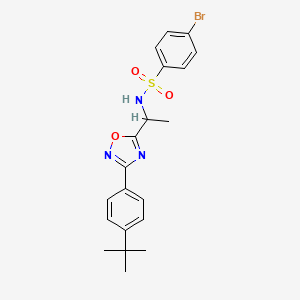
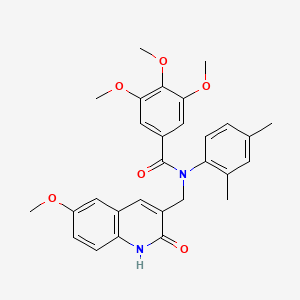
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)




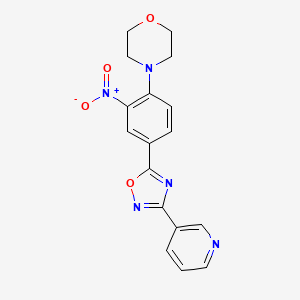
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
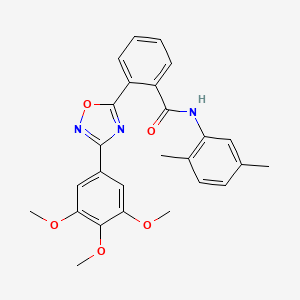
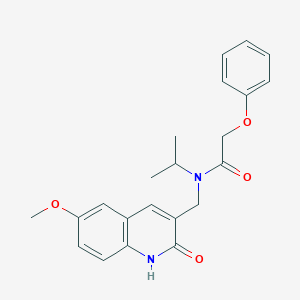
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)
